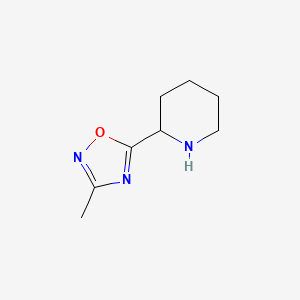

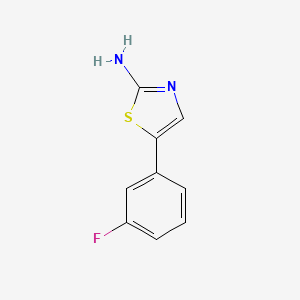

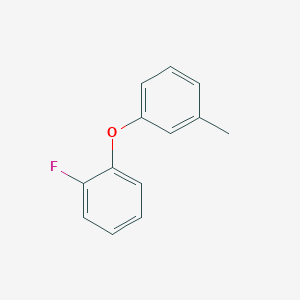

5-(3-Fluorophenyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

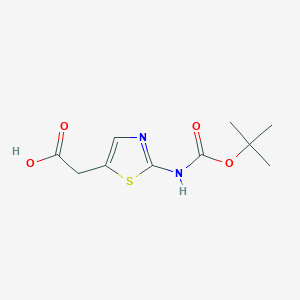

The compound of interest, 5-(3-Fluorophenyl)-1,3-thiazol-2-amine, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. This particular derivative is characterized by the presence of a fluorophenyl group attached to the thiazole ring, which can significantly influence its chemical and physical properties, as well as its potential biological activity.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves multi-step reactions, as seen in the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is prepared using the Gewald synthesis technique followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Similarly, the synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves a Hantzsch thiazole synthesis, indicating that the formation of such compounds can be achieved through well-established synthetic pathways .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. For instance, the structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was characterized using these methods and further analyzed using density functional theory (DFT) calculations . The presence of substituents on the thiazole ring, such as the fluorophenyl group, can influence the electronic distribution and molecular geometry, which can be studied using computational methods like DFT.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, often forming the basis for the synthesis of more complex molecules with potential biological activities. For example, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids leads to the formation of cocrystals and salts, demonstrating the compound's ability to engage in hydrogen bonding and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties of Thiazole Derivatives

Research on thiazole derivatives, such as the study on the synthesis, spectroscopic, and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveals the complex reactions and potential for creating a variety of products based on reaction conditions and the types of amines used. These findings underscore the versatility of thiazole compounds in synthetic chemistry and their potential applications in developing new materials or pharmaceuticals (Issac & Tierney, 1996).

Heterocycles in Synthesis

The reactivity and utility of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as building blocks for heterocyclic compounds highlight the significance of thiazole and fluorine-containing compounds in synthesizing heterocycles. These compounds serve as precursors for various heterocyclic structures, indicating the potential of "5-(3-Fluorophenyl)-1,3-thiazol-2-amine" in similar synthetic applications (Gomaa & Ali, 2020).

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds, like 5-fluorouracil, have extensive applications in medicinal chemistry, particularly in cancer treatment. The mechanism of action, pharmacokinetics, and combination with other treatments provide a framework for understanding how fluorinated thiazole derivatives could be explored for therapeutic purposes (Vermes, Guchelaar, & Dankert, 2000).

Antioxidant and Anti-inflammatory Agents

The synthesis and pharmacological evaluation of thiazole derivatives as potential antioxidant and anti-inflammatory agents demonstrate the therapeutic potential of thiazole compounds. Such studies suggest avenues for researching "5-(3-Fluorophenyl)-1,3-thiazol-2-amine" in developing new treatments for inflammation and oxidative stress-related conditions (Raut et al., 2020).

Propiedades

IUPAC Name |

5-(3-fluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYAPOXGFKGVCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorophenyl)-1,3-thiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

![2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-](/img/structure/B1342429.png)

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)